molecular formula C8H10N2O2S B3383851 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 503310-73-4

2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B3383851
CAS RN: 503310-73-4
M. Wt: 198.24
InChI Key: ZRGOCIFRPCUCBS-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound with the CAS Number: 503310-73-4 and Linear Formula: C8H10N2O2S . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 1,2,5-thiadiazolidine 1,1-dioxides, including 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide, has been reported in the literature . The synthetic strategies leading to 1,2,5-thiadiazolidine 1,1-dioxides involve chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide has been analyzed in various studies . The bond lengths typical for neutral and anion radical species have been reported, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .


Chemical Reactions Analysis

The reactivity of 1,2,5-thiadiazolidine 1,1-dioxides has been studied extensively . These compounds have the ability to form coordination compounds . The UV-Vis spectroscopy for the simplest 3,4-disubstituted 1,2,5-thiadiazolidine 1,1-dioxides has a maximum in the ultraviolet region .


Physical And Chemical Properties Analysis

2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide is a solid at room temperature . Its molecular weight is 198.25 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound is used in the efficient one-pot synthesis of N-(substituted phenyl)-1,2,5-thiadiazolidine-2-carboxamide 1,1-dioxide derivatives . These novel heterocyclic compounds are synthesized by a multicomponent condensation reaction of aniline, chlorosulfonyl isocyanate, and 2-chloroethylamine hydrochloride .

Use in Organic Synthesis

1,2,5-Thiadiazolidine-1,1-dioxide carboxamide derivatives are interesting compounds in organic synthesis . They are synthesized with high atom economy, at room temperature, and in a short reaction time .

Biological and Pharmacological Properties

Compounds containing nitrogen and sulfur, such as 1,2,5-thiadiazolidine-1,1-dioxides, are known for their significant biological and pharmacological properties . They exhibit multiple biological and pharmacological activities .

Treatment of Type II Diabetes

Sulfonylureas derivatives, which include 1,2,5-thiadiazolidine-1,1-dioxides, are known for their use in the treatment of type II diabetes .

Other Therapeutic Uses

In addition to their use in treating diabetes, these molecules have exhibited other therapeutic uses such as ACAT inhibitors, herbicidal, antifungal, antimicrobial, and anticancer activities .

Use in Material Sciences

1,2,5-Thiadiazole 1,1-dioxides, which include 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide, have potential use in the construction of functional molecular materials . They are used in technology applications such as OLEDS, organic conducting materials, and batteries .

Safety and Hazards

The safety information for 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and eye/face protection .

Future Directions

1,2,5-thiadiazolidine 1,1-dioxides, including 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide, have potential uses in the construction of functional molecular materials . They are at the very edge of modern applications in technology (OLEDS, organic conducting materials, batteries) and there is a never-ending need for new systems that meet more and more demanding requirements .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit enzymes such as aldose reductase and PI3Kδ , which play crucial roles in various biological processes.

Mode of Action

It’s known that the compound can exist in both neutral and anion radical forms . This dual state might influence its interaction with targets, potentially leading to changes in their function.

Biochemical Pathways

Based on its potential targets, it could influence pathways related to aldose reductase and pi3kδ .

Result of Action

Similar compounds have shown significant inhibitory activity against human b-cell su-dhl-6 cell proliferation , suggesting potential cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide. For instance, its storage temperature is recommended to be at room temperature in a sealed and dry environment .

properties

IUPAC Name

2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12)9-6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGOCIFRPCUCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716926
Record name 2-Phenyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503310-73-4
Record name 2-Phenyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,2,5-thiadiazolidine-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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